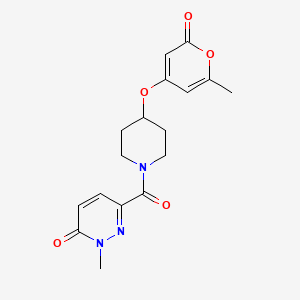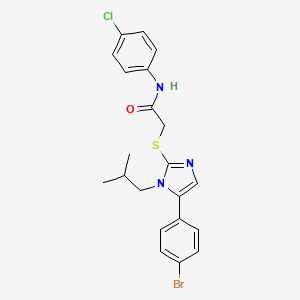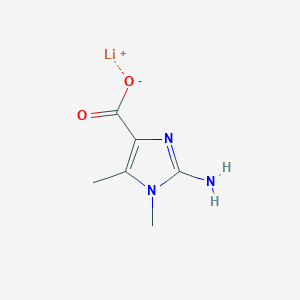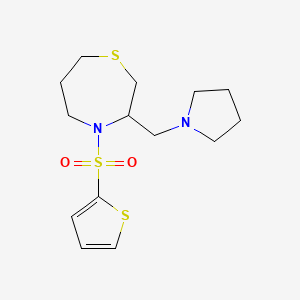![molecular formula C16H13F6N3O2 B2528909 N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide CAS No. 120093-15-4](/img/no-structure.png)
N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide, also known as HPPH, is a fluorescent dye that has been used in scientific research for various applications. HPPH is a promising photosensitizer for photodynamic therapy (PDT) due to its high quantum yield and absorption in the red region of the electromagnetic spectrum.
Mecanismo De Acción
The mechanism of action of N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide involves the generation of ROS upon activation by light. The ROS generated can cause damage to cellular components such as DNA, proteins, and lipids, leading to cell death. The selectivity of this compound for cancer cells is due to the preferential uptake of the dye by cancer cells compared to normal cells.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in vitro and in vivo studies. The dye is rapidly cleared from the body, with the majority of the dye excreted in the urine. This compound has also been shown to have minimal phototoxicity, which is a significant advantage for its use in PDT.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide is its high quantum yield and absorption in the red region of the electromagnetic spectrum, which makes it an ideal photosensitizer for PDT. This compound also has minimal toxicity, making it suitable for use in vivo studies. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the use of N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide in scientific research. One area of research is the development of this compound-based nanocarriers for targeted drug delivery. Another area of research is the use of this compound in combination with other therapies such as chemotherapy and immunotherapy to enhance the efficacy of cancer treatment. Additionally, the development of new this compound derivatives with improved solubility and bioavailability is an area of active research.
Conclusion
In conclusion, this compound is a promising fluorescent dye that has been extensively used in scientific research for various applications. The dye has high quantum yield and absorption in the red region of the electromagnetic spectrum, making it an ideal photosensitizer for PDT. This compound has minimal toxicity and phototoxicity, making it suitable for use in vivo studies. However, the low solubility of this compound in aqueous solutions is a limitation that needs to be addressed. There are several future directions for the use of this compound in scientific research, including the development of this compound-based nanocarriers and new derivatives with improved solubility and bioavailability.
Métodos De Síntesis
The synthesis of N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide involves the reaction of 4-methoxybenzamide with 2-aminopyridine in the presence of hexafluoroisopropanol (HFIP) and triethylamine. The resulting product is then purified using column chromatography to obtain the pure this compound. The yield of this compound is typically around 50%.
Aplicaciones Científicas De Investigación
N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide has been extensively used in scientific research for various applications. One of the most promising applications is in photodynamic therapy (PDT) for the treatment of cancer. This compound is a potent photosensitizer that can be activated by light to generate reactive oxygen species (ROS) that can destroy cancer cells. This compound has also been used as a fluorescent probe for imaging and detection of cancer cells.
Propiedades
Número CAS |
120093-15-4 |
|---|---|
Fórmula molecular |
C16H13F6N3O2 |
Peso molecular |
393.289 |
Nombre IUPAC |
N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C16H13F6N3O2/c1-27-11-7-5-10(6-8-11)13(26)25-14(15(17,18)19,16(20,21)22)24-12-4-2-3-9-23-12/h2-9H,1H3,(H,23,24)(H,25,26) |
Clave InChI |
OVJYVSSTQVUDLJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=CC=CC=N2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2528829.png)

![6-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one](/img/structure/B2528831.png)


![3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2528840.png)
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2528841.png)





![5-methyl-3-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2528849.png)